molecular formula C12H18ClNO B262053 5-((4-Chlorobenzyl)amino)pentan-1-ol

5-((4-Chlorobenzyl)amino)pentan-1-ol

Cat. No.: B262053
M. Wt: 227.73 g/mol
InChI Key: HTTNAEGRYCTSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Chlorobenzyl)amino)pentan-1-ol is an organic compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol. This compound features a chlorobenzyl group attached to an amino-pentan-1-ol backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chlorobenzyl)amino)pentan-1-ol typically involves the reaction of 4-chlorobenzylamine with 5-bromopentan-1-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chlorobenzylamine attacks the bromine atom of 5-bromopentan-1-ol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorobenzyl)amino)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used to replace the chlorobenzyl group.

Major Products Formed

    Oxidation: Formation of 5-[(4-Chlorobenzyl)amino]pentan-2-one.

    Reduction: Formation of 5-[(4-Chlorobenzyl)amino]pentane.

    Substitution: Formation of 5-[(4-Azidobenzyl)amino]pentan-1-ol or 5-[(4-Mercaptobenzyl)amino]pentan-1-ol.

Scientific Research Applications

5-((4-Chlorobenzyl)amino)pentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((4-Chlorobenzyl)amino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group can enhance the compound’s binding affinity to these targets, while the amino-pentan-1-ol backbone can facilitate its transport and cellular uptake. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: An amino alcohol with similar structural features but lacks the chlorobenzyl group.

    4-Chlorobenzylamine: Contains the chlorobenzyl group but lacks the pentan-1-ol backbone.

    5-Bromopentan-1-ol: Contains the pentan-1-ol backbone but lacks the amino and chlorobenzyl groups.

Uniqueness

5-((4-Chlorobenzyl)amino)pentan-1-ol is unique due to the presence of both the chlorobenzyl and amino-pentan-1-ol moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C12H18ClNO/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-15/h4-7,14-15H,1-3,8-10H2

InChI Key

HTTNAEGRYCTSGI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNCCCCCO)Cl

Canonical SMILES

C1=CC(=CC=C1CNCCCCCO)Cl

Origin of Product

United States

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